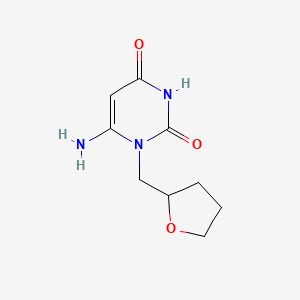6-Amino-1-(oxolan-2-ylmethyl)pyrimidine-2,4-dione
CAS No.: 638136-91-1
Cat. No.: VC2003729
Molecular Formula: C9H13N3O3
Molecular Weight: 211.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 638136-91-1 |
|---|---|
| Molecular Formula | C9H13N3O3 |
| Molecular Weight | 211.22 g/mol |
| IUPAC Name | 6-amino-1-(oxolan-2-ylmethyl)pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C9H13N3O3/c10-7-4-8(13)11-9(14)12(7)5-6-2-1-3-15-6/h4,6H,1-3,5,10H2,(H,11,13,14) |
| Standard InChI Key | PTBZHWDRUYMVEA-UHFFFAOYSA-N |
| SMILES | C1CC(OC1)CN2C(=CC(=O)NC2=O)N |
| Canonical SMILES | C1CC(OC1)CN2C(=CC(=O)NC2=O)N |
Introduction
Chemical Identity and Structural Characteristics
Chemical Identifiers
The compound can be precisely identified through various chemical identifiers as outlined in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 638136-91-1 |
| IUPAC Name | 6-amino-1-(oxolan-2-ylmethyl)pyrimidine-2,4-dione |
| Molecular Formula | C9H13N3O3 |
| Molecular Weight | 211.22 g/mol |
| SMILES | C1CC(OC1)CN2C(=CC(=O)NC2=O)N |
| Canonical SMILES | C1CC(OC1)CN2C(=CC(=O)NC2=O)N |
| InChI | InChI=1S/C9H13N3O3/c10-7-4-8(13)11-9(14)12(7)5-6-2-1-3-15-6/h4,6H,1-3,5,10H2,(H,11,13,14) |
| InChIKey | PTBZHWDRUYMVEA-UHFFFAOYSA-N |
| PubChem Compound ID | 3509578 |
The compound is cataloged in chemical databases with the specific identifier VC2003729, indicating its recognition as a distinct chemical entity with defined structural properties.
Structural Features
6-Amino-1-(oxolan-2-ylmethyl)pyrimidine-2,4-dione possesses several key structural elements:
-
A pyrimidine heterocyclic core with two nitrogen atoms at positions 1 and 3
-
Carbonyl groups (C=O) at positions 2 and 4 of the pyrimidine ring
-
A primary amino group (-NH2) at position 6
-
An oxolane ring (tetrahydrofuran) connected to the N-1 position of the pyrimidine via a methylene bridge
-
A secondary amino group (-NH-) at position 3 of the pyrimidine ring
This arrangement of functional groups contributes to the compound's chemical behavior, potential reactivity, and biological interactions.
Physical and Chemical Properties
Physical Characteristics
While comprehensive physical data for 6-Amino-1-(oxolan-2-ylmethyl)pyrimidine-2,4-dione is limited in the available literature, its properties can be inferred from structural analysis and comparison with similar compounds:
| Property | Value |
|---|---|
| Appearance | Likely a white to off-white crystalline solid |
| State at Room Temperature | Solid |
| Solubility | Potentially soluble in polar organic solvents (DMSO, DMF); limited water solubility |
Chemical Properties
The chemical behavior of 6-Amino-1-(oxolan-2-ylmethyl)pyrimidine-2,4-dione is influenced by its functional groups:
-
The amino group at C-6 can participate in hydrogen bonding as a donor
-
The carbonyl groups at C-2 and C-4 can serve as hydrogen bond acceptors
-
The N-3 position contains an acidic proton that can potentially participate in base-catalyzed reactions
-
The oxolane (tetrahydrofuran) ring provides additional hydrogen bond accepting capability through its oxygen atom
These properties suggest potential for interactions with biological targets through multiple hydrogen bonding sites and hydrophobic interactions.
Comparison with Structurally Related Compounds
Relationship to Other Aminopyrimidine Derivatives
6-Amino-1-(oxolan-2-ylmethyl)pyrimidine-2,4-dione is part of a larger family of substituted aminopyrimidines with varying applications. The following table compares its properties with several structurally related compounds:
Spectroscopic Characterization
Spectroscopic data provides crucial information for structure verification and purity assessment of 6-Amino-1-(oxolan-2-ylmethyl)pyrimidine-2,4-dione. Based on analysis of similar compounds, the following spectroscopic characteristics would be expected:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR would show:
-
A characteristic singlet for the C-5 proton of the pyrimidine ring
-
Signals for the methylene protons connecting the oxolane ring to N-1
-
Complex multiplets for the protons of the oxolane ring
-
Broad signals for the NH₂ and NH protons
-
-
¹³C NMR would display:
-
Carbonyl carbon signals at approximately 160-170 ppm
-
Signals for the pyrimidine ring carbons
-
Signals for the oxolane ring carbons and the connecting methylene carbon
-
Mass Spectrometry
Mass spectrometric analysis would be expected to show:
-
Molecular ion peak at m/z 211.22 corresponding to the molecular weight
-
Fragmentation patterns characteristic of aminopyrimidine structures
-
Possible loss of the oxolane ring as a common fragmentation pathway
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume